4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol 4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 305337-09-1
VCID: VC6319440
InChI: InChI=1S/C11H13N3OS/c1-2-14-10(12-13-11(14)16)8-15-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,16)
SMILES: CCN1C(=NNC1=S)COC2=CC=CC=C2
Molecular Formula: C11H13N3OS
Molecular Weight: 235.31

4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

CAS No.: 305337-09-1

Cat. No.: VC6319440

Molecular Formula: C11H13N3OS

Molecular Weight: 235.31

* For research use only. Not for human or veterinary use.

4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol - 305337-09-1

Specification

CAS No. 305337-09-1
Molecular Formula C11H13N3OS
Molecular Weight 235.31
IUPAC Name 4-ethyl-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C11H13N3OS/c1-2-14-10(12-13-11(14)16)8-15-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,16)
Standard InChI Key FHRANGZSMFETLB-UHFFFAOYSA-N
SMILES CCN1C(=NNC1=S)COC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Structure

The IUPAC name for this compound is 4-ethyl-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione, reflecting its substitution pattern:

  • An ethyl group at position 4.

  • A phenoxymethyl group (-CH₂OC₆H₅) at position 5.

  • A thione (-S) group at position 3.

The SMILES notation CCN1C(=NNC1=S)COC2=CC=CC=C2 encodes its connectivity, while the InChIKey FHRANGZSMFETLB-UHFFFAOYSA-N provides a unique identifier for computational studies.

Table 1: Key Identifiers and Descriptors

PropertyValueSource
CAS Number305337-09-1
Molecular FormulaC₁₁H₁₃N₃OS
Molecular Weight235.31 g/mol
Exact Mass235.072 g/mol
Topological Polar Surface Area69.5 Ų
LogP (Octanol-Water Partition)2.118 (estimated)

Synthesis and Characterization

Characterization Techniques

Key methods for verifying structure and purity include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent integration and electronic environments.

  • Infrared Spectroscopy (IR): Peaks near 2560 cm⁻¹ (S-H stretch) and 1600 cm⁻¹ (C=N stretch).

  • Mass Spectrometry (MS): Molecular ion peak at m/z 235.072 (C₁₁H₁₃N₃OS⁺).

  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks, though no data are yet available for this compound.

Physicochemical Properties

Thermal and Solubility Profiles

Data from structurally similar triazoles provide insights:

  • Density: ~1.24 g/cm³ (comparable to 5-ethyl-4-phenyl analog) .

  • Boiling Point: Estimated >280°C, akin to triazoles with aromatic substituents .

  • Solubility: Likely low in water (LogP = 2.118) but soluble in DMSO or ethanol.

Table 2: Comparative Physicochemical Data

CompoundDensity (g/cm³)Boiling Point (°C)LogP
4-Ethyl-5-(phenoxymethyl)-4H-triazole1.24*>280*2.118
5-Ethyl-4-phenyl-4H-triazole-3-thiol1.24286.62.118
4-Ethyl-5-pyridin-4-yl-4H-triazoleN/AN/A1.89

*Estimated from analogs .

Biological Activity and Applications

Industrial and Synthetic Applications

  • Coordination Chemistry: The thiol group can chelate metals, forming complexes for catalysis or materials science.

  • Agrochemicals: Triazoles are precursors to fungicides (e.g., triadimefon), suggesting utility in crop protection.

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